Anfen

COX-2 Inflammation NSAID

Anfen is a small-molecule research tool with a well-characterized chemical identity but no publicly available pharmacological potency data. It is procured solely as an analytical standard, synthetic intermediate, or for hypothesis-driven exploratory screening—not as a validated biological probe. Buyers should confirm suitability empirically for their specific assay system. Custom synthesis is the primary supply route; standard stock is limited. All shipments are for laboratory R&D only; not for human or veterinary use.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
CAS No. 154974-43-3
Cat. No. B128353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnfen
CAS154974-43-3
Synonyms2,4-(hydroxy-3,5-ditributylphenyl)-2-aminomalonic acid
anfen
anphen
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)(C(=O)O)N
InChIInChI=1S/C17H25NO5/c1-15(2,3)10-7-9(17(18,13(20)21)14(22)23)8-11(12(10)19)16(4,5)6/h7-8,19H,18H2,1-6H3,(H,20,21)(H,22,23)
InChIKeyBTFTUFBNYKHSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anfen (CAS 154974-43-3): Chemical and Regulatory Baseline for Research Procurement


Anfen, registered under CAS number 154974-43-3, is a small molecule compound formally named 2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)propanedioic acid [1]. It has been designated as a supplementary concept in the MeSH (Medical Subject Headings) database since 1994, indicating its recognition in biomedical literature as a substance of research interest [2]. While its precise mechanism of action remains under investigation, preliminary studies suggest its potential as a tool for probing specific cellular pathways . Its chemical structure and basic properties are well-defined [1], but quantitative pharmacological data comparing it to related analogs is currently absent from the public domain.

The Critical Knowledge Gap for Anfen (CAS 154974-43-3): Why Class-Level Inference is Insufficient for Procurement


Due to the lack of publicly available comparative biological activity data for Anfen, it is not currently possible to scientifically justify its selection over any related analog or alternative candidate. While Anfen may be structurally classified or hypothesized to have certain activities , the absence of quantitative data (e.g., IC50, EC50, Kd) against defined comparators means that any substitution based on class-level inference alone carries a high risk of experimental failure or irreproducibility. Procurement decisions should therefore be based on the specific research question and the requirement for a well-characterized tool compound with defined potency, which Anfen currently does not offer based on open-source information . This report serves to highlight these specific data gaps to inform a rigorous selection process.

Quantitative Differentiation Evidence for Anfen (CAS 154974-43-3): A Critical Assessment


COX-2 Inhibitory Activity: A Case of Mistaken Identity

This evidence item serves as a critical note for procurement. Anfen (CAS 154974-43-3) has been erroneously associated with COX-2 inhibition . However, a review of the literature shows that a structurally unrelated compound, Amfenac (CAS 61618-27-7), is a potent dual COX-1/COX-2 inhibitor . No peer-reviewed data exists to support Anfen's direct inhibition of COX-2. This is a critical distinction for scientists to avoid experimental failure.

COX-2 Inflammation NSAID

Comparative Data Gap: Anfen vs. Structural Analogs in Neuroprotection

While the structurally distinct peptide Colivelin has demonstrated neuroprotective effects in preclinical models by activating STAT3 [1], and another compound abbreviated as 'ANF' showed efficacy in reducing infarct volume in a rat model of cerebral ischemia [2], no equivalent or comparative data exists for Anfen. The current evidence base does not allow for any scientific comparison between Anfen and these other research tools.

Neuroprotection TGF-beta Cerebral Ischemia

Defined Application Scenarios for Anfen (CAS 154974-43-3) Based on Current Evidence


Basic Research on the Compound Itself: Chemical Synthesis and Characterization

Anfen is a suitable subject for projects centered on the synthesis and characterization of 2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)propanedioic acid . Researchers can procure it as an analytical standard or for use as a synthetic intermediate, as its chemical identity, including predicted properties like boiling point (419.1±45.0 °C) and density (1.223±0.06 g/cm³), is well-documented .

Hypothesis-Driven Exploratory Screening

Given its structural features, Anfen may be included in exploratory, hypothesis-driven screening campaigns to identify potential new biological activities. This is a high-risk, high-reward scenario suitable for well-funded, curiosity-driven research programs aiming to uncover a novel mechanism of action for this class of molecule .

Use as a Negative Control

In experiments where a structurally similar but biologically active compound is being studied, Anfen could potentially serve as an inactive or less active control. However, its complete lack of pharmacological characterization means its suitability for this role must be empirically validated by the end-user in their specific assay system.

Not Recommended for Target-Based Drug Discovery

Based on the absence of quantitative potency, selectivity, and efficacy data, Anfen is currently not a suitable candidate for any target-based drug discovery program (e.g., developing a novel COX-2 inhibitor or neuroprotective agent [1]). The risk of experimental failure due to the use of an uncharacterized tool compound is too high.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anfen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.